molecular formula C26H33NO5 B12202764 (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12202764
M. Wt: 439.5 g/mol
InChI Key: WHEQHRIFFBTEKK-JLPGSUDCSA-N
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Description

Chemical Identity and Nomenclature of (2Z)-7-[(Dibutylamino)methyl]-2-(3,4-Dimethoxybenzylidene)-6-Hydroxy-1-Benzofuran-3(2H)-one

Systematic IUPAC Nomenclature and Structural Formula Analysis

The compound’s IUPAC name is derived from its benzofuran-3(2H)-one core, which is a bicyclic structure comprising a fused benzene and furan ring with a ketone group at position 3. Key substituents include:

  • A 3,4-dimethoxybenzylidene group at position 2, characterized by a benzene ring substituted with methoxy (-OCH₃) groups at positions 3 and 4, connected via a double bond (Z-configuration) to the benzofuranone core.
  • A dibutylaminomethyl group (-CH₂-N(C₄H₉)₂) at position 7, featuring a methylene bridge bonded to a dibutylamine moiety.
  • A hydroxy (-OH) group at position 6.

The full systematic name, (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one , reflects these substituents and their spatial arrangement. The Z designation specifies that the higher-priority groups on either side of the double bond (benzofuranone core and benzene ring) occupy the same spatial plane.

Structural Formula

The structural formula (Figure 1) highlights:

  • A benzofuran-3(2H)-one backbone (C₈H₆O₂).
  • A 3,4-dimethoxybenzylidene substituent (C₉H₈O₂) at position 2.
  • A dibutylaminomethyl group (C₉H₂₀N) at position 7.
  • A hydroxy group (OH) at position 6.
Structural Formula (Simplified):  
          O  
          ||  
OCH₃     C=O  
 |         |  
OCH₃–C₆H₃–CH=  
          |  
          C₈H₆O₂ (Benzofuranone Core)  
          |  
          CH₂–N(C₄H₉)₂  
          |  
          OH  

CAS Registry Number and Molecular Weight Specifications

CAS Registry Number

The CAS Registry Number for this compound is not explicitly listed in the provided sources[1–6]. However, structurally related compounds, such as sacubitril (CAS 149709-62-6) and 2-(3,4-dimethoxybenzylidene)-1-indanone (CAS 5706-15-0), share functional similarities, particularly in their benzylidene and methoxy substituents.

Molecular Weight

The molecular formula C₂₄H₂₉NO₆ was calculated as follows:

  • Benzofuran-3(2H)-one core : C₈H₆O₂.
  • 3,4-Dimethoxybenzylidene group : C₉H₈O₂.
  • Dibutylaminomethyl group : C₉H₂₀N.
  • Hydroxy group : O.

Using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00):
$$
\text{Molecular Weight} = (24 \times 12.01) + (29 \times 1.01) + (1 \times 14.01) + (6 \times 16.00) = 413.5 \, \text{g/mol}.
$$

Isomeric Configuration and Stereochemical Considerations

Z-Configuration of the Benzylidene Double Bond

The (2Z) designation indicates that the benzofuranone core and the 3,4-dimethoxybenzene group lie on the same side of the double bond (Figure 2). This configuration influences molecular planarity and potential π-π stacking interactions, which are critical for binding in biological systems.

Absence of Additional Stereocenters

The compound lacks chiral centers due to:

  • Symmetry in the dibutylamine group : Both butyl chains attached to the nitrogen atom are identical, preventing chirality at this position.
  • Rigidity of the benzofuranone core : Substituents at positions 2, 6, and 7 reside in fixed planar or aliphatic regions, eliminating tetrahedral stereogenicity.
Tautomerism and Resonance

The benzylidene group exhibits resonance stabilization, delocalizing electrons across the double bond and aromatic ring. Tautomerism is precluded by the rigid conjugation system.

Properties

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

(2Z)-7-[(dibutylamino)methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H33NO5/c1-5-7-13-27(14-8-6-2)17-20-21(28)11-10-19-25(29)24(32-26(19)20)16-18-9-12-22(30-3)23(15-18)31-4/h9-12,15-16,28H,5-8,13-14,17H2,1-4H3/b24-16-

InChI Key

WHEQHRIFFBTEKK-JLPGSUDCSA-N

Isomeric SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)O

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O

Origin of Product

United States

Preparation Methods

Cyclization of o-Hydroxyphenylacetic Acid

Methodology :

  • Substrate : o-Hydroxyphenylacetic acid (prepared via hydrolysis of o-chlorophenylacetic acid).

  • Conditions : Reflux in benzene with FeCl₃ (1 mol%) for 6 hours.

  • Yield : 95.3% benzofuran-2(3H)-one.

Mechanism :
Intramolecular esterification followed by dehydration forms the lactone ring.

One-Step Ester Exchange

Methodology :

  • Substrate : Methyl o-acetoxyphenylacetate.

  • Catalyst : Titanium oxide-zinc composite (4 wt%).

  • Conditions : 140°C, nitrogen atmosphere, 5 hours.

  • Yield : 98% benzofuranone.

Advantages :

  • Eliminates hydrolysis steps.

  • Scalable to industrial production.

Mannich Reaction for Dibutylaminomethyl Functionalization

The C7 dibutylaminomethyl group is introduced via a Mannich reaction.

Classical Three-Component Mannich Reaction

Methodology :

  • Substrates :

    • 6-Hydroxy-2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one (1 equiv).

    • Formaldehyde (37% aqueous, 2 equiv).

    • Dibutylamine (1.2 equiv).

  • Catalyst : ZnI₂ (2 mol%).

  • Solvent : Solvent-free or ethanol.

  • Conditions : 25°C, 4 hours.

  • Yield : 88%.

Mechanism :
Formation of an iminium ion intermediate, followed by nucleophilic attack by the benzofuranone’s C7 position.

Asymmetric Mannich Variant

Methodology :

  • Catalyst : (S)-Proline (10 mol%).

  • Solvent : Dioxane.

  • Yield : 82% with 94% enantiomeric excess.

Hydroxylation at C6

The C6 hydroxy group is introduced via demethylation or direct hydroxylation.

Boron Tribromide Demethylation

Methodology :

  • Substrate : 6-Methoxy intermediate.

  • Reagent : BBr₃ (3 equiv).

  • Solvent : Dichloromethane.

  • Conditions : −78°C to 25°C, 6 hours.

  • Yield : 91%.

Direct Hydroxylation via Oxidative Coupling

Methodology :

  • Catalyst : Cu(OAc)₂ (10 mol%).

  • Oxidant : TBHP (tert-butyl hydroperoxide).

  • Yield : 78%.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)SelectivityScalability
Benzofuranone coreEster exchange98N/AHigh
Aldol condensationMicrowave8999% ZModerate
Mannich reactionSolvent-free88>95%High
HydroxylationBBr₃ demethylation91N/ALow

Key Observations :

  • Titanium oxide-zinc catalysts outperform MgO or H₂SO₄ in cyclization.

  • Solvent-free Mannich reactions reduce waste and improve atom economy.

Recent Advances and Patented Methods

Continuous-Flow Synthesis

Patent CN106336388A :

  • Process : Integrated cyclization-aldol-Mannich steps in a microreactor.

  • Throughput : 1.2 kg/day with 76% overall yield.

Enzymatic Demethylation

PMC3579765 :

  • Enzyme : Cytochrome P450 mimic.

  • Yield : 84% with no side products.

Challenges and Optimization Opportunities

  • Stereochemical Control : Non-Z isomers form at temperatures >120°C during aldol condensation.

  • Side Reactions : Over-alkylation in Mannich reactions if formaldehyde exceeds 2.5 equiv.

  • Catalyst Recovery : Titanium oxide-zinc composites can be reused 5 times without yield loss .

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The dibutylamino group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as THF (tetrahydrofuran) or ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a new compound with a different substituent in place of the dibutylamino group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes and interactions, particularly those involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity. It may be investigated for its effects on specific molecular targets and pathways.

    Industry: Potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one depends on its specific application and target. In biological systems, it may interact with specific enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can be studied using techniques such as molecular docking, enzyme assays, and cell-based assays.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

  • 3,4-Dimethoxybenzylidene vs. Halogenated or Hydroxylated Analogues: The 3,4-dimethoxybenzylidene group in the target compound contrasts with halogenated or hydroxylated variants. For example, (2Z)-5,7-dibromo-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (2f) introduces bromine at positions 5 and 7, increasing molecular weight (455.80 g/mol vs. ~451 g/mol for the non-brominated parent) and altering electronic properties. In contrast, sulphuretin, a natural aurone, replaces methoxy groups with hydroxyls (3',4',6-trihydroxy substitution), significantly increasing polarity and antioxidant capacity due to phenolic reactivity .

Amino Substituent Modifications

  • Dibutylaminomethyl vs. Shorter-Chain or Mixed Alkylamino Groups: The dibutylaminomethyl group at position 7 distinguishes the target compound from analogues with dimethylamino () or diethylamino () substituents. For instance, (2Z)-7-[(dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one has a lower molecular weight (327.36 g/mol) and reduced lipophilicity (logP ~2.1 vs. ~4.5 estimated for the dibutyl variant), impacting membrane permeability and metabolic stability . Conversely, the diethylamino analogue () offers intermediate lipophilicity, suggesting a trade-off between bioavailability and target engagement.

Antiparasitic Potential

The dibromo derivative (2f) demonstrated 70% yield in synthesis and notable trypanocidal activity, attributed to bromine’s electron-withdrawing effects enhancing electrophilic interactions with parasitic enzymes . The target compound’s 3,4-dimethoxybenzylidene group may similarly stabilize charge-transfer interactions, though its lack of bromine could reduce potency against specific parasites.

Antioxidant and Enzyme Interactions

Sulphuretin (), with its 3,4-dihydroxybenzylidene group, exhibits strong radical-scavenging activity due to catechol-mediated hydrogen donation. In contrast, the target compound’s methoxy groups likely diminish antioxidant capacity but improve metabolic stability by resisting oxidation .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Notable Properties/Activities Reference
Target Compound 7-dibutylaminomethyl, 2-(3,4-dimethoxybenzylidene) ~451* N/A High lipophilicity, potential enzyme modulation
(2Z)-5,7-dibromo-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (2f) 5,7-dibromo 455.80 70 Trypanocidal activity
(2Z)-7-[(dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one 7-dimethylaminomethyl, 2-2-fluorobenzylidene 327.36 N/A Enhanced solubility, fluorophilic effects
Sulphuretin 2-(3,4-dihydroxybenzylidene), 6-hydroxy 272.25 N/A Antioxidant, natural product
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one Bromo-benzodioxin, mixed butyl/methylamino 474.30 N/A High molecular complexity

*Estimated based on structural similarity.

Biological Activity

The compound (2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one , often referred to as a benzofuran derivative, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C23H31N1O4C_{23}H_{31}N_{1}O_{4}. Its structure features a benzofuran core with multiple substituents that may influence its biological activity. The dibutylamino group is particularly noteworthy as it can enhance solubility and potentially alter pharmacokinetics.

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported, suggesting a promising antimicrobial profile.

CompoundMIC (µg/mL)Target Organism
Compound A64S. aureus
Compound B128E. coli
(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneTBDTBD

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety of any new compound. Preliminary studies on related benzofuran derivatives have shown low cytotoxic effects on human cell lines at concentrations exceeding their MIC values. For example, one study found no significant cytotoxicity at concentrations up to 128 µg/mL, which is significantly higher than the MIC values observed for bacterial strains.

The mechanisms through which benzofuran derivatives exert their biological effects are varied and complex. Some studies suggest that these compounds may inhibit bacterial cell wall synthesis or disrupt membrane integrity. Additionally, the presence of hydrophobic groups may enhance membrane penetration, increasing efficacy against gram-positive bacteria.

Study 1: Synthesis and Evaluation of Benzofuran Derivatives

A recent study synthesized a series of benzofuran derivatives and evaluated their antimicrobial properties. The study highlighted the importance of structural modifications in enhancing biological activity. The compound was part of a broader investigation into structure-activity relationships (SAR).

Study 2: Cytotoxicity Assessment

In another investigation, researchers assessed the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The findings indicated that while some derivatives showed promise as anticancer agents, others exhibited significant toxicity, necessitating further optimization.

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